molecular formula C21H21NO6S2 B2840991 Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 941978-40-1

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2840991
CAS No.: 941978-40-1
M. Wt: 447.52
InChI Key: ATYMRZMHVDMGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a chemical compound with the molecular formula C21H21NO6S2 . It has an average mass of 447.525 Da and a mono-isotopic mass of 447.081024 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 2 sulfur atoms . The exact arrangement of these atoms and the bonds between them would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Novel Dye Development

One application involves the synthesis of heterocyclic disperse dyes with the thiophene moiety for dyeing polyester fibers. This compound was used to synthesize dyes that exhibited good wash, perspiration, sublimation, and rub fastness ratings on polyester fabric, although they showed poor photostability. This indicates its potential use in the textile industry for fabric coloring (Iyun et al., 2015).

Organic Synthesis Techniques

Another study demonstrated the compound's role in the synthesis of bridged 3-benzazepine derivatives, acting as conformationally restricted dopamine analogues. This showcases its utility in creating complex organic molecules with potential implications in medicinal chemistry (Gentles et al., 1991).

Chemical Stability and Solubility

Research on the physicochemical properties and complex formation of related thiophene carboxylates has been conducted, providing insight into their acid-base properties, solubility, and chemical stability. Such studies are essential for determining the compound's potential applications in various chemical settings (Chekanova et al., 2014).

Nonlinear Optical Materials

The synthesis and characterization of organic crystals of a closely related compound, showcasing potential for nonlinear optical applications, were also studied. This research highlights the compound's promising applications in the field of materials science, particularly in optical devices (Dhandapani et al., 2017).

Catalytic Applications

The use of sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of unsymmetrical polyhydroquinoline derivatives, involving a similar thiophene carboxylate, demonstrates the compound's potential utility in facilitating chemical reactions. This suggests its usefulness in catalytic processes and organic synthesis (Khaligh, 2014).

Properties

IUPAC Name

ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-4-28-21(23)19-20(18(13-29-19)14-8-6-5-7-9-14)30(24,25)22-15-10-16(26-2)12-17(11-15)27-3/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYMRZMHVDMGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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